molecular formula C10H8ClN3O B8766535 4-((6-Chloropyrimidin-4-yl)oxy)aniline CAS No. 105130-28-7

4-((6-Chloropyrimidin-4-yl)oxy)aniline

Cat. No. B8766535
CAS RN: 105130-28-7
M. Wt: 221.64 g/mol
InChI Key: VFBLMSPJYJOLGY-UHFFFAOYSA-N
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Description

4-((6-Chloropyrimidin-4-yl)oxy)aniline is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((6-Chloropyrimidin-4-yl)oxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6-Chloropyrimidin-4-yl)oxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105130-28-7

Product Name

4-((6-Chloropyrimidin-4-yl)oxy)aniline

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

4-(6-chloropyrimidin-4-yl)oxyaniline

InChI

InChI=1S/C10H8ClN3O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H,12H2

InChI Key

VFBLMSPJYJOLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-6-(4-nitrophenoxy)pyrimidine (2.52 g, 10.0 mmol), iron powder (2.79 g, 50.0 mmol) and ammonium chloride (5.35 g, 100 mmol) were suspended in an ethanol (100 ml)-water (25 ml) mixed solvent and the suspension was heated and stirred at 80° C. for 1 hour. Upon completion of the reaction, the reaction mixture was filtered with celite and washed in an ethanol-ethyl acetate mixed solvent. The organic layer was washed with water and saturated saline and dried over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent-ethyl acetate:hexane=2:3), and the fraction containing the target substance was concentrated to obtain the title compound (1.74 g, 7.85 mmol, 79%) as colorless crystals.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.79 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
79%

Synthesis routes and methods II

Procedure details

4-Chloro-6(4-nitro-phenoxy)-pyrimidine (Stage 21.2; 3.6 g, 14.3 mmol) dissolved in MeOH (250 ml) is hydrogenated in the presence of Raney-Ni (3 g) at 40° C. for 3 d. The reaction solution is filtered, concentrated under reduced pressure and crystallized from AcOEt/hexane to give the title compound of Stage 21.1: M+H=222/224; 1H-NMR (400 MHz, DMSO-d6): 8.62 (s, 1H), 7.13 (s, 1H), 6.83 (d, 9 Hz, 2H, phenyl), 6.56 (d, 9 Hz, 2H, phenyl), 5.12 (s, 2H, NH2); m.p.=135.5-138.1° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two

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